molecular formula C19H15FN4OS2 B2998542 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 688336-87-0

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2998542
M. Wt: 398.47
InChI Key: UJYSKBLMXCWREH-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a derivative of imidazole and benzothiazole . It has been found to exhibit strong antibacterial activities against different bacteria strains including MRSA, VRE and NDM-1 Escherichia coli .

Scientific Research Applications

Antitumor Activity and Synthesis

  • The synthesis and evaluation of antitumor activities of derivatives similar to the mentioned compound have been explored. New derivatives bearing different heterocyclic ring systems have been synthesized and screened for their potential antitumor activity against a variety of human tumor cell lines. Some compounds showed considerable anticancer activity, indicating the potential of these derivatives in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Molecular Modeling and Screening

  • A series of compounds with structures similar to the mentioned compound were synthesized and subjected to molecular modeling and anticancer screening. The cytotoxic activities of these compounds were evaluated against different cancer cell lines, with some showing powerful cytotoxic results against breast cancer, highlighting the relevance of these compounds in developing new anticancer agents (Abu-Melha, 2021).

Antipsychotic Potential

  • Research into derivatives of the compound has revealed potential antipsychotic properties without interacting with dopamine receptors, a common mechanism for many antipsychotic drugs. This suggests a novel mechanism of action and potential use in psychiatric disorders (Wise et al., 1987).

Anti-inflammatory Activity

  • Novel derivatives with structural similarities have been synthesized and evaluated for anti-inflammatory activity. Some compounds showed significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Metabolic Stability Improvement

  • Investigations into various heterocycles to improve the metabolic stability of compounds like the mentioned one have been conducted. This research aims at enhancing the drug-like properties of such molecules for better therapeutic outcomes (Stec et al., 2011).

Future Directions

These compounds, including “2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide”, deserve further evaluation for the development of new antibacterial agents targeting FtsZ . This is particularly important given the increasing incidence of multidrug-resistant bacterial infections .

properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c1-12-2-7-15-16(10-12)27-18(22-15)23-17(25)11-26-19-21-8-9-24(19)14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYSKBLMXCWREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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